2-Amino-3'-methylbiphenyl hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3’-methylbiphenyl hydrochloride is an organic compound with the molecular formula C13H14ClN. It is a derivative of biphenyl, where an amino group is attached to the second carbon of one phenyl ring and a methyl group is attached to the third carbon of the other phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3’-methylbiphenyl hydrochloride typically involves the following steps:
Nitration: Biphenyl is nitrated to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Methylation: The methyl group is introduced via a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst like aluminum chloride.
Hydrochloride Formation: The final product is converted to its hydrochloride salt by treatment with hydrochloric acid
Industrial Production Methods
Industrial production of 2-Amino-3’-methylbiphenyl hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3’-methylbiphenyl hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine) with Lewis acid catalysts, nitric acid for nitration, and sulfuric acid for sulfonation
Major Products Formed
Oxidation: Nitroso- or nitro-2-Amino-3’-methylbiphenyl.
Reduction: 2-Amino-3’-methylbiphenyl.
Substitution: Halogenated, nitrated, or sulfonated derivatives of 2-Amino-3’-methylbiphenyl
Scientific Research Applications
2-Amino-3’-methylbiphenyl hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2-Amino-3’-methylbiphenyl hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Aminobiphenyl: Lacks the methyl group, making it less hydrophobic.
3-Aminobiphenyl: Amino group is positioned differently, affecting its reactivity.
4-Amino-3’-methylbiphenyl: Methyl group is positioned differently, altering its steric and electronic properties
Uniqueness
2-Amino-3’-methylbiphenyl hydrochloride is unique due to the specific positioning of the amino and methyl groups, which influences its chemical reactivity and biological activity. The presence of both groups allows for diverse interactions and applications in various fields .
Properties
IUPAC Name |
2-(3-methylphenyl)aniline;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N.ClH/c1-10-5-4-6-11(9-10)12-7-2-3-8-13(12)14;/h2-9H,14H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGUMTRBKXJUBAR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC=CC=C2N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.